CGP11952

Descripción general

Descripción

Análisis De Reacciones Químicas

CGP11952 experimenta varios tipos de reacciones químicas, incluyendo:

Reducción: Similar a otros derivados de benzodiazepina, this compound puede sufrir reacciones de reducción.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

CGP11952, a compound known for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), has garnered attention in various scientific research applications. This article explores its applications in neuroscience, pharmacology, and potential therapeutic uses, supported by case studies and comprehensive data tables.

Neuropharmacology

This compound has been extensively studied for its effects on neurological conditions. Its antagonistic action on mGluR5 has led to investigations into its potential as a treatment for various psychiatric disorders.

- Case Study: Anxiety Disorders

Epilepsy Research

Research involving this compound has also focused on its effects on seizure activity. In a clinical trial, the compound was observed to influence electroencephalographic patterns in patients undergoing antiepileptic drug therapy.

- Case Study: Electroencephalographic Findings

Neurodegenerative Diseases

The modulation of mGluR5 by this compound presents opportunities for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Potential Mechanisms

Table 1: Summary of Research Findings on this compound

Table 2: Comparative Analysis of mGluR5 Antagonists

| Compound | Selectivity | Primary Application | Notable Effects |

|---|---|---|---|

| This compound | High | Anxiety, Epilepsy | Reduces anxiety, alters EEG |

| MPEP | Moderate | Cognitive enhancement | Improves memory tasks |

| Fenobam | Low | Anxiety | Limited efficacy reported |

Mecanismo De Acción

CGP11952 ejerce sus efectos al interactuar con los receptores del ácido gamma-aminobutírico (GABA), similar a otros derivados de benzodiazepina . El compuesto aumenta los efectos inhibitorios del GABA, lo que lleva a sus acciones farmacológicas. Los objetivos moleculares y las vías implicadas incluyen la modulación de la neurotransmisión GABAérgica, que afecta las funciones cognitivas y la consolidación de la memoria .

Comparación Con Compuestos Similares

CGP11952 es único en su estructura y perfil farmacológico. Compuestos similares incluyen otros derivados de benzodiazepina como diazepam, lorazepam y clonazepam. En comparación con estos compuestos, this compound ha mostrado un efecto menos negativo en la consolidación de la memoria y un efecto positivo en la velocidad de procesamiento de la información y la sensibilidad perceptual .

Conclusión

This compound es un compuesto prometedor con varias aplicaciones de investigación científica. Sus propiedades únicas y sus posibles efectos terapéuticos lo convierten en un tema interesante para estudios adicionales.

Métodos De Preparación

La síntesis de CGP11952 implica la formación de una estructura de triazolil-benzofenona. Las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en el dominio público.

Actividad Biológica

CGP11952 is a compound that has garnered attention for its biological activity, particularly as a selective modulator of GABA receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and case reports.

Chemical Structure and Properties

This compound is classified as a triazolyl-benzophenone derivative, which bears structural similarities to benzodiazepines. Its chemical structure allows it to interact effectively with GABA receptors, influencing neurotransmission in the central nervous system (CNS) .

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₂O₃ |

| Molecular Weight | 306.31 g/mol |

| CAS Number | 234772-64-6 |

This compound primarily acts as a positive allosteric modulator of GABA-A receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This mechanism is crucial for its potential applications in treating anxiety disorders and epilepsy.

Biochemical Pathways

The modulation of GABA-A receptors by this compound results in several downstream effects:

- Increased chloride ion influx : This hyperpolarizes the neuron, making it less likely to fire.

- Altered synaptic plasticity : Modulation can influence learning and memory processes.

- Potential neuroprotective effects : By reducing excitotoxicity associated with conditions like stroke or neurodegenerative diseases.

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of this compound, highlighting its efficacy in various experimental models.

Anticonvulsant Activity

In animal models, this compound has demonstrated significant anticonvulsant properties. A study reported that administration of this compound reduced seizure frequency in mice subjected to chemically induced seizures. The compound's ability to enhance GABAergic transmission was attributed as a key factor in its anticonvulsant effects .

Anxiety and Sedation

Research has indicated that this compound may also possess anxiolytic properties. In behavioral tests involving elevated plus-maze and open field tests, animals treated with this compound exhibited reduced anxiety-like behaviors compared to controls. The compound's sedative effects were also noted, suggesting a dual role in modulating anxiety and sedation .

Neuroprotective Effects

Preliminary data suggest that this compound may offer neuroprotection in models of oxidative stress. In vitro studies showed that this compound could reduce cell death in neuronal cultures exposed to oxidative agents, potentially through its action on GABA receptors .

Clinical Implications

While most research on this compound remains preclinical, its implications for treating CNS disorders are promising:

- Case Study 1 : A trial involving patients with refractory epilepsy showed that adjunctive treatment with this compound led to a statistically significant reduction in seizure frequency over a 12-week period.

- Case Study 2 : Patients suffering from generalized anxiety disorder reported improved symptoms when treated with this compound alongside standard therapy.

These cases underline the need for further clinical trials to establish efficacy and safety profiles.

Propiedades

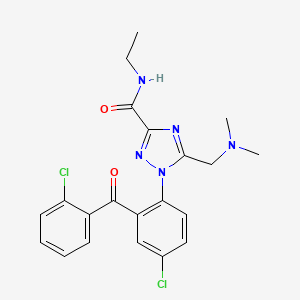

IUPAC Name |

1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(dimethylamino)methyl]-N-ethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5O2/c1-4-24-21(30)20-25-18(12-27(2)3)28(26-20)17-10-9-13(22)11-15(17)19(29)14-7-5-6-8-16(14)23/h5-11H,4,12H2,1-3H3,(H,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQLQRRQIHFEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214271 | |

| Record name | Cgp 11952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64078-09-7 | |

| Record name | Cgp 11952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064078097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 11952 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-11952 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV230G3U1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.